molecular formula C14H13NO3S B1208841 N-(2-formylphenyl)-4-methylbenzenesulfonamide CAS No. 6590-65-4

N-(2-formylphenyl)-4-methylbenzenesulfonamide

Cat. No. B1208841
CAS RN: 6590-65-4
M. Wt: 275.32 g/mol
InChI Key: QLQGABDYGHEFOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide and related compounds typically involves a multi-step process. One common approach includes the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to give the corresponding 4-methylbenzenesulfonamide, followed by a benzylation step to afford the substituted N-benzyl-4-methylbenzenesulfonamides. This method can be applied to synthesize various substituted sulfonamides, characterized through spectroscopic and crystallographic means (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The molecular structure of N-(2-formylphenyl)-4-methylbenzenesulfonamides and similar compounds can be elucidated using crystallographic techniques. For example, the crystal structure of related sulfonamides reveals important features such as the space group, cell parameters, and intermolecular interactions, which can include hydrogen bonding and π-π interactions. These structural insights are crucial for understanding the compound's properties and potential applications (Rodrigues et al., 2015).

Chemical Reactions and Properties

N-(2-formylphenyl)-4-methylbenzenesulfonamides participate in various chemical reactions, reflecting their reactivity and functional group compatibility. The presence of the sulfonamide group and the formyl group enables a wide range of chemical transformations, making these compounds versatile intermediates in organic synthesis. For instance, reactions involving sulfonamido Schiff bases or the formation of 2-formylbenzenesulfonamide derivatives highlight the compound's reactivity and potential for further functionalization (Rajeev et al., 1994).

Scientific Research Applications

Synthesis and Characterization

  • N-(2-formylphenyl)-4-methylbenzenesulfonamide and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, a study focused on the synthesis, characterization, and computational study of a sulfonamide molecule related to N-(2-formylphenyl)-4-methylbenzenesulfonamide, providing insights into its crystal structure and intermolecular interactions (Murthy et al., 2018).

Pharmaceutical Intermediates

  • This compound has been used in the synthesis of pharmaceutical intermediates. An example is its use as an electrophilic cyanation reagent for synthesizing various benzonitriles, which are key intermediates in pharmaceuticals (Anbarasan et al., 2011).

Molecular Interactions and Stability

  • The compound's molecular interactions and stability have been a subject of study, with research focusing on understanding its molecular electrostatic potential and local reactivity descriptors, which are crucial in drug design and material sciences (Sun Peiming et al., 2022).

Antimicrobial and Anti-inflammatory Potential

  • Some derivatives of N-(2-formylphenyl)-4-methylbenzenesulfonamide have shown promising results in antimicrobial and anti-inflammatory studies. This includes the potential use as therapeutic agents in treating inflammatory ailments (Abbasi et al., 2017).

Nonlinear Optical Activity

  • The compound has also been explored for its nonlinear optical activity, which is significant in the field of photonics and optoelectronics. Studies have focused on its hyperpolarizability, indicating its potential in these applications (Murugavel et al., 2016).

Electronic and Spectroscopic Properties

  • Research has been conducted on the electronic and spectroscopic properties of sulfonamide derivatives, providing insights into their molecular characteristics, which are vital for various applications in chemistry and material science (Mahmood et al., 2016).

Future Directions

“N-(2-formylphenyl)-4-methylbenzenesulfonamide” is a biochemical used in proteomics research . Its future directions could involve further exploration of its properties and potential applications in this field.

properties

IUPAC Name

N-(2-formylphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11-6-8-13(9-7-11)19(17,18)15-14-5-3-2-4-12(14)10-16/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQGABDYGHEFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298010
Record name N-(2-formylphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-formylphenyl)-4-methylbenzenesulfonamide

CAS RN

6590-65-4
Record name N-(2-Formylphenyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6590-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 120186
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Record name 6590-65-4
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Record name N-(2-formylphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
VG Vlasenko, AS Burlov, MA Kiskin… - Journal of Structural …, 2023 - Springer
New Cu(II) and Co(II) complexes with the N-{2-[(E)-(4-cyclohexylphenyl)iminomethyl]phenyl}-4-methylbenzene-1-sulfonamide Schiff base are prepared and characterized by 1 H NMR, …
Number of citations: 1 link.springer.com
M Bakthadoss, A Devaraj, R Madhanraj… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C25H20N2O5S, the benzodioxole ring system is essentially planar [maximum deviation = 0.021 (2) Å] and forms dihedral angles of 85.2 (1) and 74.2 (1), …
Number of citations: 1 scripts.iucr.org
D Chernyak, N Chernyak… - Advanced synthesis & …, 2010 - Wiley Online Library
An efficient three‐component coupling (TCC) reaction toward a variety of 3‐aminoindoline and 3‐aminoindole derivatives has been developed. This cascade transformation proceeds …
Number of citations: 73 onlinelibrary.wiley.com
K Zhang, L Cai, S Hong, O Kwon - Organic letters, 2019 - ACS Publications
A novel phosphine-catalyzed intermolecular cyclization between 2-sulfonamidobenzaldehyes and ynones is reported. This methodology serves as a conduit for the construction of …
Number of citations: 33 pubs.acs.org
P DallaáCroce, CL Rosa - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
N-Tosyl- and N-alkylidene-sulfonyl substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones 2c-g easily undergo thermal carbon dioxide extrusion leading to the aza-ortho-xylylenes 3c–g. …
Number of citations: 39 pubs.rsc.org
N Eid, I Karamé, B Andrioletti - European Journal of Organic …, 2018 - Wiley Online Library
Ideally, a sustainable chemical synthesis should involve the use of non‐toxic solvents and reactants, easy separations and purification by energy‐efficient processes. In this context, …
Y Zheng, J Wang, PJ Xia, Q Zhao, JA Xiao… - The Journal of …, 2017 - ACS Publications
With the aid of in situ protection by N-(2-formylphenyl)-4-methyl-benzenesulfonamide, enantioselective allylic alkylation of Morita–Baylis–Hillman carbonates with diethyl 2-…
Number of citations: 10 pubs.acs.org
VG Vlasenko, AS Burlov, YV Koshchienko… - Inorganica Chimica …, 2020 - Elsevier
A series of novel complexes of Co(II), Ni(II), and Cu(II) based on pentadentate Schiff base 4-methyl-N-[2-[(E)-3-[3-[(E)-[2-(p-tolylsulfonylamino)phenyl]methyleneamino]propyl amino]…
Number of citations: 11 www.sciencedirect.com
S Das, SK Parida, T Mandal, L Sing… - Chemistry–An Asian …, 2020 - Wiley Online Library
An organophotoredox catalyzed efficient and robust approach for the synthesis of highly important 3‐alkyl substituted chroman‐4‐one scaffold is developed using visible light induced …
Number of citations: 35 onlinelibrary.wiley.com
H Hu, X Chen, K Sun, J Wang, Y Liu, H Liu… - Organic Chemistry …, 2018 - pubs.rsc.org
A convenient silver-catalyzed decarboxylative cascade radical cyclization of tertiary carboxylic acids and o-(allyloxy)arylaldehydes was developed to synthesize 3-alkyl-substituted …
Number of citations: 73 pubs.rsc.org

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